4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde
Description
4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde (CAS: 1172912-83-2) is a brominated aromatic aldehyde characterized by two distinct substituents: a 2-bromobenzyloxy group at the 4-position and a 2-bromophenoxymethyl group at the 2-position of the benzaldehyde core. This compound is synthesized via nucleophilic substitution reactions, typically involving bromobenzyl bromides and phenolic aldehydes under basic conditions . Its molecular formula is C₂₁H₁₅Br₂O₃, with a molecular weight of 476.16 g/mol and a purity of 95% as reported in commercial catalogs .
The compound’s structure imparts unique electronic and steric properties due to the ortho-substituted bromine atoms on both the benzyl and phenoxy groups. These features influence its reactivity in further chemical transformations, such as cross-coupling reactions or heterocyclic syntheses.
Properties
IUPAC Name |
2-[(2-bromophenoxy)methyl]-4-[(2-bromophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Br2O3/c22-19-6-2-1-5-16(19)13-25-18-10-9-15(12-24)17(11-18)14-26-21-8-4-3-7-20(21)23/h1-12H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDGQGWNODHFOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC(=C(C=C2)C=O)COC3=CC=CC=C3Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde, with CAS Number 1172912-83-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of 4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde is CHBrO, with a molecular weight of 476.2 g/mol. The compound features two bromine substituents on the aromatic rings, which may influence its biological activity through electronic effects.
| Property | Value |
|---|---|
| Molecular Formula | CHBrO |
| Molecular Weight | 476.2 g/mol |
| CAS Number | 1172912-83-2 |
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antimicrobial , antitumor , and anti-inflammatory properties.
Antimicrobial Activity
Studies have indicated that compounds with similar structures often exhibit significant antimicrobial properties. For instance, a related study showed that certain brominated compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of several brominated benzaldehyde derivatives. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and from 5.64 to 77.38 µM against S. aureus. This suggests that compounds structurally similar to 4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde may also exhibit potent antibacterial properties .
Antitumor Activity
The potential anticancer effects of this compound are also noteworthy. Research has shown that brominated aromatic compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells . The presence of bromine atoms is believed to enhance the interaction with cellular targets involved in cancer progression.
Case Study: Cytotoxicity Assessment
In a comparative study, several analogs were tested against human cancer cell lines (e.g., MDA-MB-231 for breast cancer). The results indicated that some derivatives exhibited cytotoxic effects with IC values below 10 µM, suggesting significant potential for therapeutic applications .
Mechanistic Insights
The biological activity of 4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The bromine substituents may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.
Scientific Research Applications
The compound 4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde is a complex organic molecule with potential applications in various scientific research fields, particularly in medicinal chemistry and materials science. This article delves into its applications, supported by case studies and data tables.
Medicinal Chemistry
Antidepressant Activity : Research has indicated that compounds similar to 4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde may exhibit antidepressant properties by inhibiting serotonin reuptake. This mechanism is crucial for developing new antidepressant medications that target serotonin transporters more effectively .
Anticancer Research : Studies have shown that brominated compounds can possess anticancer properties. The presence of bromine atoms in the structure may enhance the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents .
Material Science
Polymer Synthesis : The compound can serve as a precursor for synthesizing functionalized polymers. Its reactive groups allow it to be incorporated into polymer chains, which can lead to materials with enhanced properties such as thermal stability and chemical resistance .
Nanotechnology Applications : There is potential for this compound to be used in the fabrication of nanomaterials, particularly in creating functionalized nanoparticles that can be used for targeted drug delivery systems .
Case Study 1: Antidepressant Activity
In a study published by the Royal Society of Chemistry, researchers synthesized a series of brominated benzaldehyde derivatives, including 4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde , and evaluated their effects on serotonin reuptake inhibition. The results indicated a significant correlation between bromination and increased activity against serotonin transporters, suggesting a pathway for developing new antidepressants .
Case Study 2: Polymer Applications
A recent investigation explored the use of brominated aromatic compounds in synthesizing high-performance polymers. The study demonstrated that incorporating 4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde into polycarbonate matrices improved thermal stability and mechanical properties, making it suitable for advanced engineering applications .
Table 1: Comparison of Biological Activities
Table 2: Polymer Properties
| Polymer Type | Incorporation of Compound | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polycarbonate | Yes | 200 | 75 |
| Polycarbonate | No | 180 | 60 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Positioning
Key structural analogues differ in the positions of bromine atoms and substituent groups:
| Compound Name | CAS Number | Substituent Positions | Molecular Weight (g/mol) | Purity |
|---|---|---|---|---|
| 4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde | 1172912-83-2 | 2-Br (benzyl), 2-Br (phenoxy) | 476.16 | 95% |
| 4-[(3-Bromobenzyl)oxy]benzaldehyde | 588676-02-2 | 3-Br (benzyl) | 291.14 | 95% |
| 4-(4-Bromobenzyloxy)benzaldehyde | 149833-95-4 | 4-Br (benzyl) | 291.14 | 96% |
| 2-[(4-Bromobenzyl)oxy]benzaldehyde | 101046-14-4 | 4-Br (benzyl), 2-OCH₂C₆H₄Br | 291.14 | N/A |
| 4-(2-Bromophenoxy)benzaldehyde | 1000414-11-8 | 2-Br (phenoxy) | 261.07 | N/A |
Key Observations:
- Steric Effects : The target compound’s ortho-bromine substituents introduce greater steric hindrance compared to meta- or para-substituted analogues (e.g., 4-(4-Bromobenzyloxy)benzaldehyde) . This reduces reactivity in SN2-type reactions but may enhance selectivity in catalytic couplings.
- Electronic Effects: The electron-withdrawing bromine atoms deactivate the aromatic ring, making the aldehyde group less electrophilic than non-brominated analogues like 4-(benzyloxy)benzaldehyde .
Comparison with Analogues
- 4-(4-Bromobenzyloxy)benzaldehyde : Synthesized via refluxing 4-hydroxybenzaldehyde with 4-bromobenzyl bromide in acetone/K₂CO₃, yielding a white solid after aqueous workup .
- 2-[(4-Bromobenzyl)oxy]benzaldehyde : Prepared similarly but with 4-bromobenzyl bromide and 2-hydroxybenzaldehyde, highlighting the role of starting material regiochemistry .
Yield Trends : Para-substituted bromobenzyl bromides generally afford higher yields (e.g., 96% for 4-(4-Bromobenzyloxy)benzaldehyde ) compared to ortho-substituted derivatives, likely due to reduced steric constraints during nucleophilic attack.
Reactivity in Further Transformations
Evidence from triazole syntheses (e.g., using 2-bromo-benzyl bromide) demonstrates that ortho-substituted bromines hinder reaction rates but improve regioselectivity. For example, 2-bromo-benzyl bromide derivatives form triazoles in 85–93% yields, slightly lower than para-substituted analogues (90–97%) . The target compound’s dual ortho-bromine substituents may further slow reactivity in similar Cu-catalyzed azide-alkyne cycloadditions (CuAAC) due to steric bulk.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
